

# Oosponol: A Comprehensive Technical Guide to its Chemical Structure and Stereochemistry

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## Compound of Interest

Compound Name: Oosponol

Cat. No.: B1677333

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## Abstract

**Oosponol**, a naturally occurring isocoumarin derivative, has garnered interest for its diverse biological activities. This technical guide provides an in-depth exploration of the chemical structure and stereochemistry of **Oosponol**, formerly known as Lenzitin. It aims to serve as a comprehensive resource for researchers, scientists, and professionals in drug development by consolidating available data on its chemical properties, synthesis, and biological implications. This document details its structural elucidation, stereochemical considerations, and presents available quantitative data in a structured format. Furthermore, it outlines experimental methodologies where accessible and explores its interactions with biological signaling pathways.

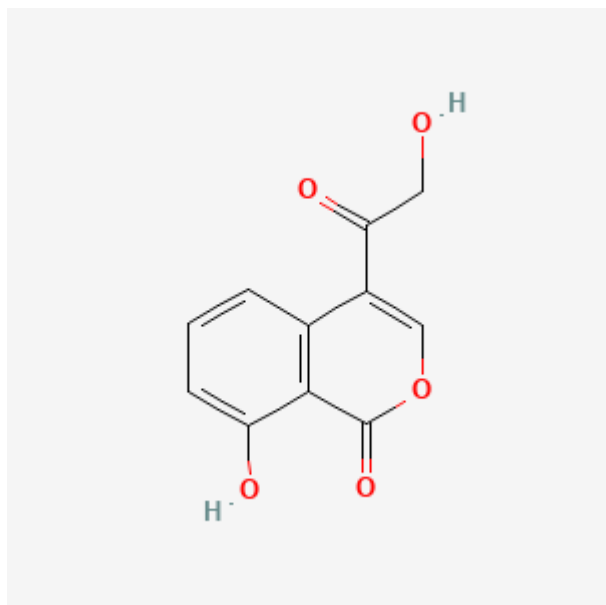
## Chemical Structure and Properties

**Oosponol** is chemically identified as 8-hydroxy-4-(2-hydroxyacetyl)-1H-2-benzopyran-1-one. Its core structure is an isocoumarin ring system, which consists of a fused benzene and pyran-1-one ring. The molecule is substituted with a hydroxyl group at the C8 position and a glycolyl group (a hydroxyacetyl group) at the C4 position.

Chemical Identity:

Property	Value
IUPAC Name	8-hydroxy-4-(2-hydroxyacetyl)isochromen-1-one[1]
Synonyms	Oosponol, Lenzitin, 4-Glycolyl-8-hydroxyisocoumarin
CAS Number	146-04-3[1]
Molecular Formula	C <sub>11</sub> H <sub>8</sub> O <sub>5</sub> [1]
Molecular Weight	220.18 g/mol [1]

A 2D chemical structure of **Oosponol** is presented below:



**Figure 1.** 2D Chemical Structure of **Oosponol**.

## Stereochemistry

The glycolyl substituent at the C4 position of the isocoumarin ring introduces a chiral center at the carbon atom bearing the secondary hydroxyl group. The presence of this stereocenter means that **Oosponol** can exist as a pair of enantiomers, (R)-**Oosponol** and (S)-**Oosponol**.

The absolute configuration of naturally occurring or synthetically produced **Oosponol** is a critical aspect of its chemical characterization and biological activity. However, detailed

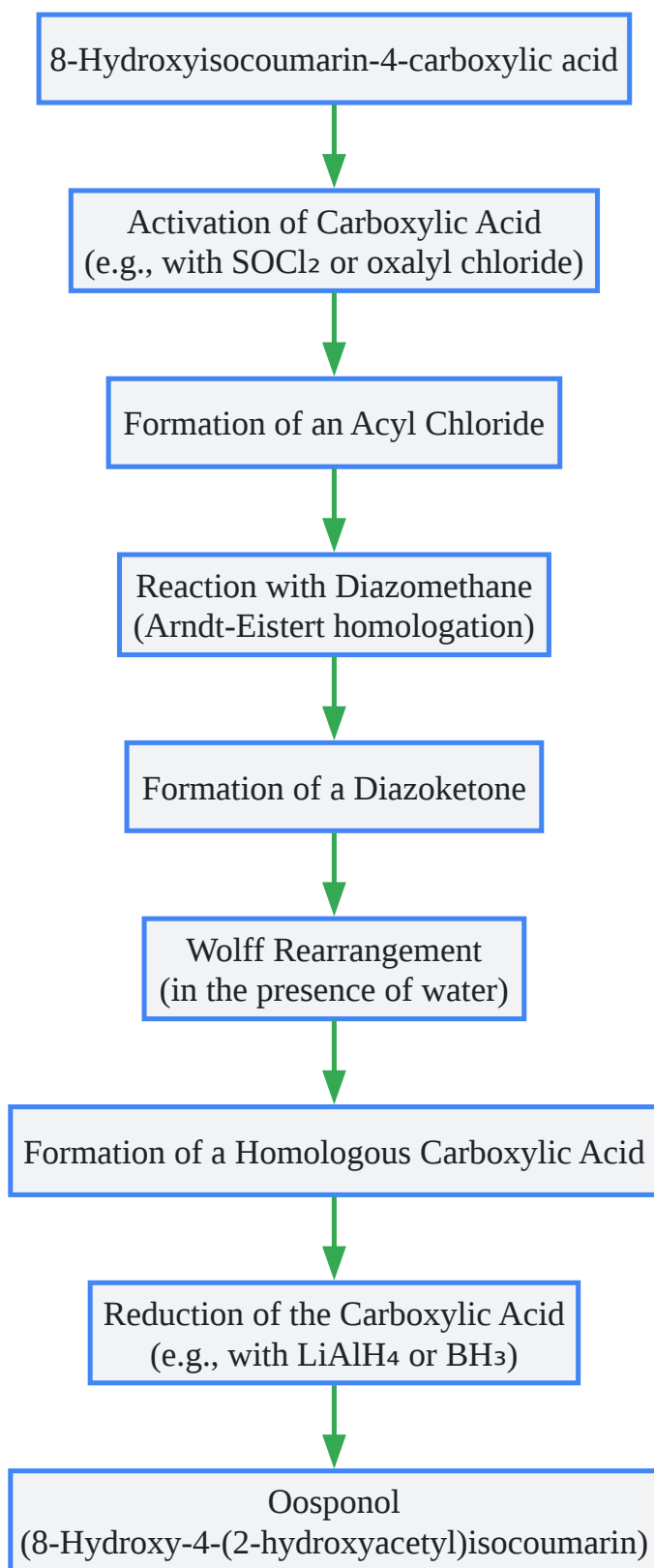
stereochemical studies, including the determination of the absolute configuration of **Oosponol** through methods like X-ray crystallography or chiral chromatography, are not extensively reported in the readily available scientific literature. One study on the synthesis of (-)-oospoglycol, a related compound, mentions achieving about 66% optical purity, suggesting that stereoselective synthesis or resolution of enantiomers is a relevant consideration for this class of compounds[2].

The Cahn-Ingold-Prelog (CIP) priority rules can be applied to assign the R/S configuration to the chiral center once the spatial arrangement of the atoms is known. The priority of the substituents attached to the chiral carbon would be assigned based on atomic number.

## Synthesis

**Oosponol** has been synthesized from 8-hydroxyisocoumarin-4-carboxylic acid, also known as oospoic acid[2]. This suggests a synthetic route that involves the conversion of the carboxylic acid group at the C4 position into a glycolyl group.

A logical workflow for such a synthesis could be as follows:



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Figure 2. A potential synthetic pathway for **Oosponol**.

Note: This is a generalized potential pathway. Specific, detailed experimental protocols for the synthesis of **Oosponol** are not readily available in the public domain.

## Biological Activity

**Oosponol** has been reported to exhibit a range of biological activities, including antifungal and hypotensive effects.

### Antifungal Activity

**Oosponol** has demonstrated strong antifungal activity against various fungi[3][4]. However, specific quantitative data such as Minimum Inhibitory Concentrations (MICs) against a broad panel of fungal species are not consistently reported in the available literature.

### Hypotensive Activity

**Oosponol** has been shown to have hypotensive effects and is known to be an inhibitor of dopamine  $\beta$ -hydroxylase[3].

Table 1: Hypotensive Effect of **Oosponol** in Spontaneously Hypertensive Rats[3]

Dose (mg/kg, i.p.)	Initial Blood Pressure (mm Hg)	Post-treatment Blood Pressure (mm Hg)
6.25	186	112 - 138
3.1	185	131 - 164

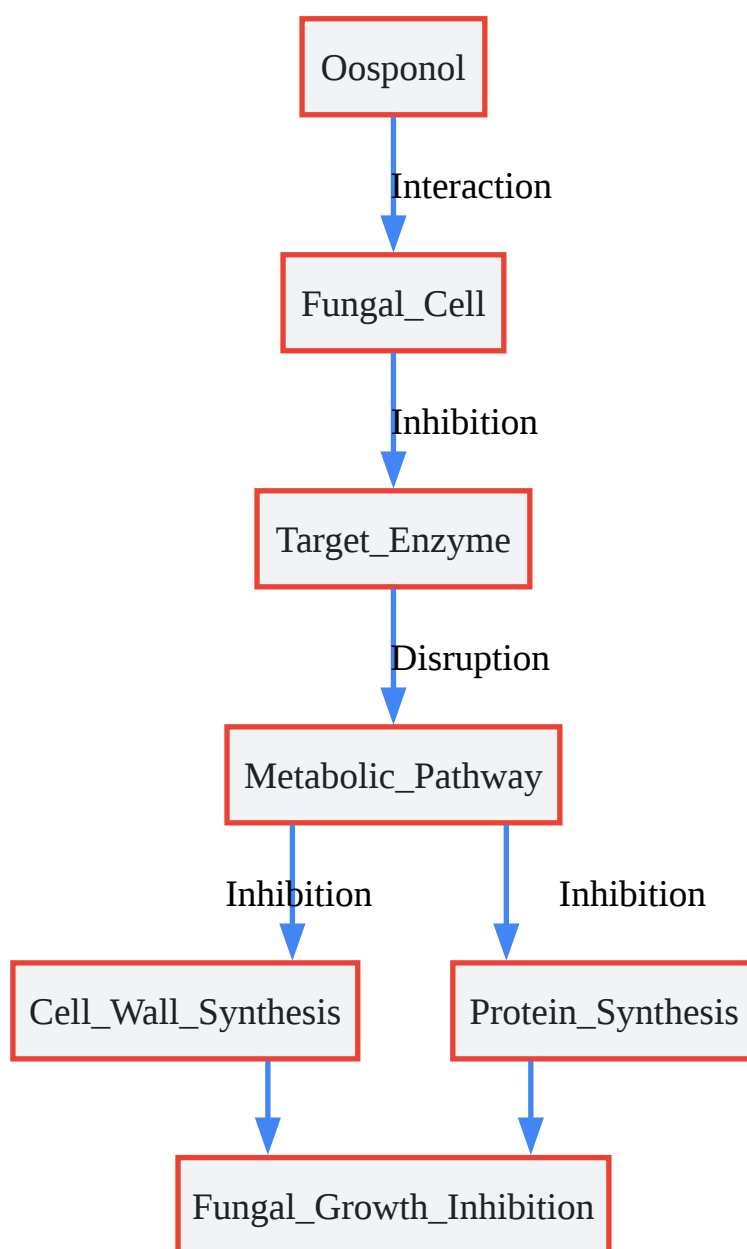
## Mechanism of Action & Signaling Pathways

The precise mechanisms of action and the specific signaling pathways modulated by **Oosponol** are not yet fully elucidated. Its role as a dopamine  $\beta$ -hydroxylase inhibitor suggests an interaction with the noradrenergic system, which could explain its hypotensive effects[3]. Inhibition of this enzyme would lead to decreased production of norepinephrine from dopamine.

Some studies on related compounds, such as other coumarins, suggest potential involvement in various signaling pathways, including those related to inflammation and apoptosis. For instance, the natural coumarin osthole has been shown to induce apoptosis via the PI3K/Akt

pathway in cancer cells[5]. While these findings provide potential avenues for investigation, direct evidence of **Oosponol**'s impact on specific signaling cascades is limited.

A potential logical relationship for investigating the mechanism of **Oosponol**'s antifungal activity could be as follows:



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